5-(3-fluorophenyl)-1H-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a fluorophenyl group. Its molecular formula is C₇H₅FN₄, and it features a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
As with any new compound, specific safety information on 5-(3-fluorophenyl)-1H-tetrazole is limited. Tetrazole derivatives can exhibit some hazardous properties, including:
Due to the lack of specific data for 5-(3-fluorophenyl)-1H-tetrazole, it's crucial to handle it with caution in a well-ventilated laboratory following standard laboratory safety protocols.
5-(3-fluorophenyl)-1H-tetrazole represents a potential molecule for further scientific exploration. Here are some possibilities:
5-(3-fluorophenyl)-1H-tetrazole exhibits notable biological activities, particularly in anticancer research. Studies have shown that derivatives of 1H-tetrazoles can act as microtubule destabilizers, inhibiting tubulin polymerization and disrupting microtubule structures in cancer cells. For example, compounds similar to 5-(3-fluorophenyl)-1H-tetrazole have demonstrated significant potency against various cancer cell lines, including SGC-7901 and A549 cells . The fluorine substitution may enhance these biological effects by increasing the compound's binding affinity to target proteins.
Several synthetic routes have been developed for the preparation of 5-(3-fluorophenyl)-1H-tetrazole:
The unique properties of 5-(3-fluorophenyl)-1H-tetrazole make it valuable in several fields:
Research into the interactions of 5-(3-fluorophenyl)-1H-tetrazole with biological targets has revealed its capacity to bind effectively to tubulin, leading to altered microtubule dynamics. This binding affinity is critical in understanding its mechanism of action as an anticancer agent. Further studies are necessary to elucidate its interactions with other cellular components and pathways.
5-(3-fluorophenyl)-1H-tetrazole shares structural similarities with various other tetrazole derivatives. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-fluorophenyl)-1H-tetrazole | C₇H₅FN₄ | Similar reactivity but different fluorine position. |
| 5-(2-chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | Chlorine substitution may alter biological activity. |
| 5-(4-methylphenyl)-1H-tetrazole | C₈H₉N₄ | Methyl group increases lipophilicity compared to fluorine. |
| 1-benzyl-5-phenyltetrazole | C₁₃H₁₂N₄ | Exhibits different pharmacological properties due to benzyl group. |
The uniqueness of 5-(3-fluorophenyl)-1H-tetrazole lies in its specific fluorine substitution pattern, which may enhance its solubility and biological activity compared to other derivatives.
The development of tetrazole chemistry represents one of the most significant achievements in nitrogen-rich heterocyclic chemistry, with origins tracing back to the late nineteenth century. The tetrazole heterocycle was first discovered in 1885 by the Swedish chemist J.A. Bladin at the University of Uppsala during investigations of dicyanophenylhydrazine reactions. Bladin observed that the action of nitrous acid on dicyanophenylhydrazine led to the formation of a compound with the formula C8H5N5, which he correctly identified as containing a tetrazole ring structure. This groundbreaking work established the foundation for what would become a vast field of nitrogen-rich heterocyclic chemistry.
The following year, Bladin proposed the name "tetrazole" for the new ring structure, and by 1892 he had succeeded in preparing tetrazole itself through various reaction sequences starting with carboxylic acid derivatives. The early period of tetrazole chemistry development was characterized by fundamental structural studies and the establishment of basic synthetic methodologies. From 1885 to 1950, approximately 300 tetrazole derivatives were reported in the chemical literature, representing a modest but steady growth in understanding of these nitrogen-rich compounds.
The field experienced dramatic expansion beginning in the 1950s, when tetrazole compounds became widely recognized for their applications in agriculture, biochemistry, medicine, pharmacology, and materials science. This period marked the transition from purely academic interest to practical applications, driving increased research intensity and synthetic method development. The unique electronic properties conferred by the four nitrogen atoms in the five-membered ring system made tetrazoles particularly attractive as carboxylic acid isosteres in pharmaceutical applications.
The intersection of fluorine chemistry with heterocyclic compounds represents a pivotal development in modern chemical research, with fluorinated heterocycles demonstrating unique properties that distinguish them from their non-fluorinated counterparts. The history of fluorinated heterocycles can be traced back to the seminal work of Chichibabin, who carried out the synthesis of 2-fluoropyridine over ninety years ago. However, significant progress in this field did not gain momentum until the 1950s, coinciding with the development of new synthetic methods and more readily-handled fluorinating agents.
The effectiveness of fluorinated heterocycles in pharmaceutical applications was first demonstrated conclusively with 5-fluorouracil, which was developed through a rational approach to new anti-cancer agents. The remarkable clinical success of this drug heralded the development of many related anti-cancer agents that maintain important clinical applications decades after their original discovery. Another major success story emerged in the early 1970s with the discovery of the fluoroquinolone family of antibiotics, exemplified by ciprofloxacin, which was approved for human use in the United States in the late 1980s.
Fluorinated heterocycles demonstrate unique physicochemical properties that result from the highly polarized carbon-fluorine bond and its influence on molecular geometry, electronic distribution, and intermolecular interactions. The inclusion of fluorine atoms into heterocyclic structures often increases lipophilicity and metabolic stability while enhancing bioavailability and affinity for target proteins. These effects have positioned fluorinated heterocycles as particularly valuable scaffolds in medicinal chemistry, with estimates suggesting that more than twenty percent of medications on the market contain fluorine.
The conformational effects of fluorine substitution in nitrogen-containing heterocycles have been extensively studied, revealing complex interactions between the carbon-fluorine dipole and nitrogen atoms in the ring system. These interactions can significantly influence ring pucker preferences, rotational barriers, and overall molecular conformation, providing opportunities for precise molecular design and property optimization. The stereoselective incorporation of fluorine atoms into nitrogen-heterocycles can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity.
The specific compound 5-(3-fluorophenyl)-1H-tetrazole represents a convergence of tetrazole chemistry and organofluorine research, embodying the principles established through decades of development in both fields. This compound is characterized by the molecular formula C7H5FN4 and a molecular weight of 164.14 grams per mole, with the Chemical Abstracts Service registry number 50907-20-5. The structural designation follows standard tetrazole nomenclature, with the fluorinated phenyl group attached at the 5-position of the tetrazole ring system.
The compound exists as part of the broader family of 5-aryl-1H-tetrazoles, which have been extensively studied for their synthetic accessibility and diverse applications. The incorporation of the 3-fluorophenyl substituent introduces specific electronic and steric effects that distinguish this compound from other aryl-substituted tetrazoles. The fluorine atom positioned meta to the tetrazole attachment point creates a unique electronic environment that influences both the physical properties and reactivity patterns of the molecule.
Commercial availability of 5-(3-fluorophenyl)-1H-tetrazole through multiple chemical suppliers indicates its recognized importance in research applications. The compound is typically supplied with purity levels of 97% or higher, reflecting standardized purification protocols and quality control measures established for this class of compounds. Physical property data indicates a melting point range of 142°C to 144°C, consistent with the thermal stability characteristics typical of substituted tetrazoles.
The development of efficient synthetic routes to 5-(3-fluorophenyl)-1H-tetrazole has benefited from advances in both tetrazole synthesis methodology and fluorinated building block availability. Modern synthetic approaches typically employ 3-fluorobenzonitrile as a starting material, utilizing established azide cycloaddition reactions to construct the tetrazole ring system. These methods represent significant improvements over early tetrazole synthesis approaches in terms of yield, selectivity, and operational simplicity.
The evolution of tetrazole synthetic methodology reflects broader developments in organic synthesis, progressing from early empirical methods to sophisticated modern approaches that enable precise control over regiochemistry and stereochemistry. The earliest synthetic approach to tetrazoles involved the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure, a method that was both dangerous and limited in scope. This foundational approach established the basic principle of tetrazole formation through cycloaddition of azide species with nitrile-containing compounds.
A significant advancement came with the development of the Pinner reaction pathway, which provided access to substituted tetrazoles through the acid-catalyzed reaction of nitriles with sodium azide in the presence of buffered strong acids such as triethylammonium chloride. This method enabled the clean synthesis of 5-substituted 1H-tetrazoles and represented a major improvement in both safety and synthetic utility compared to the original hydrazoic acid approach. The Pinner reaction methodology established many of the fundamental principles that continue to guide modern tetrazole synthesis.
The development of multicomponent reaction approaches has revolutionized tetrazole synthesis, enabling the construction of complex substituted derivatives in single synthetic operations. The Ugi tetrazole four-component reaction represents a particularly significant advancement, differing from the classical Ugi four-component reaction in that the azide component traps the intermediate nitrilium ion, leading to formation of 1,5-disubstituted tetrazoles. This reaction is typically performed in methanol, though alternative solvent systems including 2,2,2-trifluoroethanol and biphasic water-chloroform mixtures have been successfully employed.
Modern catalytic approaches have further expanded the scope and efficiency of tetrazole synthesis, with metal-catalyzed methods providing access to previously challenging substitution patterns. Silica-supported sulfuric acid has emerged as an effective catalyst for the [3+2] cycloaddition of nitriles with sodium azide, providing excellent yields under relatively mild conditions. Cobalt(II) complexes have also demonstrated effectiveness as catalysts for tetrazole formation, offering advantages in terms of reaction rate and substrate scope.
| Synthetic Method | Key Reagents | Reaction Conditions | Typical Yields | Historical Period |
|---|---|---|---|---|
| Hydrazoic acid method | HN3, HCN | High pressure, anhydrous | Variable | 1880s-1920s |
| Pinner reaction | Nitrile, NaN3, Et3NHCl | Buffered acid, moderate heat | 60-80% | 1920s-1950s |
| Silica-sulfuric acid | Nitrile, NaN3, SiO2-H2SO4 | DMF reflux | 85-95% | 2000s |
| Cobalt catalysis | Nitrile, NaN3, Co(II) catalyst | Moderate temperature | 85-99% | 2020s |
| Multicomponent reaction | Aldehyde, amine, isocyanide, azide | Room temperature to mild heat | 70-90% | 1990s-present |